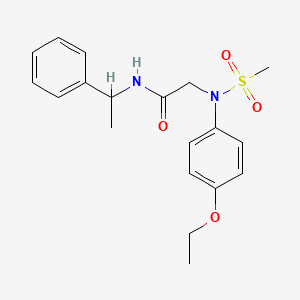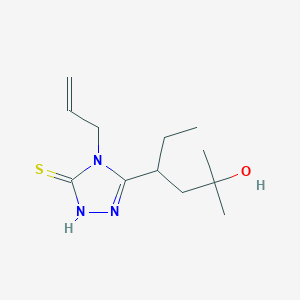![molecular formula C22H21ClO5 B5160648 butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)
butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP belongs to the class of flavonoids and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. Additionally, this compound induces the expression of p53, a tumor suppressor gene that plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also scavenges free radicals and reduces oxidative stress, which contributes to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments is its potent anticancer activity against various types of cancer cells. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical application.
Direcciones Futuras
There are several potential future directions for butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including its use in combination with other anticancer agents to enhance its therapeutic efficacy. This compound may also be studied for its potential neuroprotective effects and its ability to modulate the gut microbiome. Additionally, the development of novel delivery systems for this compound may overcome its solubility issues and enhance its bioavailability. Overall, this compound represents a promising therapeutic agent with a wide range of potential applications in various fields of medicine.
Métodos De Síntesis
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be synthesized using a variety of methods, including condensation reaction, esterification reaction, and cyclization reaction. One of the most commonly used methods for synthesizing this compound involves the reaction of 7-hydroxy-4-chromone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate and butyl bromide. The resulting product is then subjected to esterification with propanoic acid and butanol to obtain this compound.
Aplicaciones Científicas De Investigación
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anticancer effects against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-3-4-11-26-22(25)14(2)28-17-9-10-18-20(12-17)27-13-19(21(18)24)15-5-7-16(23)8-6-15/h5-10,12-14H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIUYKNGVHUOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

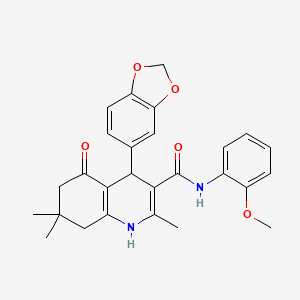
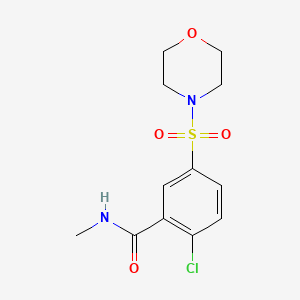
![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
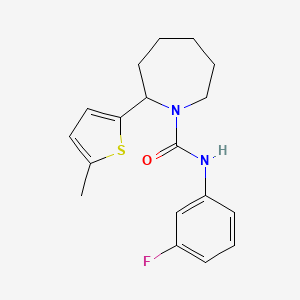
![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
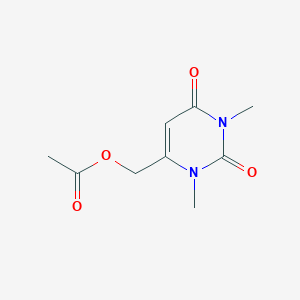
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)

